molecular formula C11H6Cl2N2O3 B8286757 2-Chloro-4-(3-chloro-5-pyridyloxy)-nitrobenzene

2-Chloro-4-(3-chloro-5-pyridyloxy)-nitrobenzene

Cat. No. B8286757
M. Wt: 285.08 g/mol
InChI Key: LDWCOUSJXHUEOJ-UHFFFAOYSA-N
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Patent
US07041691B1

Procedure details

5-Chloro-3-pyridinol (5 g, Aldrich) and 2,4-dichloronitrobenzene (7.4 g, Aldrich) were combined as described in Example 1. The title compound was isolated as the minor product using gravity chromatography on silica eluting with 10% ethyl acetate/hexanes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[Cl:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]>>[Cl:9][C:10]1[CH:15]=[C:14]([O:8][C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][CH:5]=2)[CH:13]=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=NC1)O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC=1C=C(C=NC1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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